molecular formula C12H15N3 B2665446 5-(Cyclohexylamino)pyridine-2-carbonitrile CAS No. 1549882-57-6

5-(Cyclohexylamino)pyridine-2-carbonitrile

Cat. No.: B2665446
CAS No.: 1549882-57-6
M. Wt: 201.273
InChI Key: UTDSHPNYMQBWTA-UHFFFAOYSA-N
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Description

5-(Cyclohexylamino)pyridine-2-carbonitrile is a chemical compound with the molecular formula C12H15N3. It is also known as 5-(cyclohexylamino)picolinonitrile. This compound is characterized by the presence of a cyclohexylamino group attached to a pyridine ring, which also bears a carbonitrile group. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohexylamino)pyridine-2-carbonitrile typically involves the reaction of cyclohexylamine with 2-chloropyridine-5-carbonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohexylamino)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyridine derivatives .

Scientific Research Applications

5-(Cyclohexylamino)pyridine-2-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Cyclohexylamino)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Cyclohexylamino)pyridine-2-carbonitrile include other substituted pyridines and picolinonitriles. Examples include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the cyclohexylamino group, which imparts unique chemical and physical properties.

Biological Activity

5-(Cyclohexylamino)pyridine-2-carbonitrile (CAS No. 1549882-57-6) is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and various applications in scientific research.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a cyclohexylamino group and a carbonitrile group. Its molecular formula is C12H15N3C_{12}H_{15}N_3, and it is structurally characterized as follows:

  • Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
  • Cyclohexylamine Group : A cyclohexane ring with an amine functional group.
  • Carbonitrile Group : A cyano group (CN-C≡N) attached to the pyridine.

The unique structure of this compound allows it to interact with various biological targets, leading to diverse biological effects.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. The precise molecular targets and pathways involved can vary based on the context of use. Research has indicated that the compound may exhibit:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with receptors that may influence cellular signaling pathways.

Antimicrobial Properties

Research has shown that derivatives of pyridine compounds, including this compound, can possess significant antimicrobial activities. Table 1 summarizes findings from various studies regarding the compound's efficacy against different microbial strains.

Microbial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL
Staphylococcus aureusModerate inhibition

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. The results indicate that while the compound exhibits antimicrobial properties, it also necessitates further investigation into its safety profile for potential therapeutic applications.

Case Studies

Several case studies have been conducted to explore the biological activity of similar compounds within the pyridine family. For instance:

  • Antibacterial Activity : A study demonstrated that certain pyridine derivatives showed enhanced antibacterial activity when modified with electron-donating or electron-withdrawing groups, suggesting structure-activity relationships (SAR) that could be applicable to this compound .
  • Antifungal Activity : Another investigation highlighted the antifungal efficacy of related compounds against Candida species, indicating a potential therapeutic avenue for treating fungal infections .

Research Applications

The compound has several applications in scientific research:

  • Drug Development : Due to its interaction with biological molecules, it serves as a precursor for developing new pharmaceuticals.
  • Biochemistry : Used as a tool in biochemical assays to study enzyme kinetics and receptor-ligand interactions.
  • Synthetic Chemistry : Acts as an intermediate in synthesizing more complex organic compounds.

Properties

IUPAC Name

5-(cyclohexylamino)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-8-11-6-7-12(9-14-11)15-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDSHPNYMQBWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CN=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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